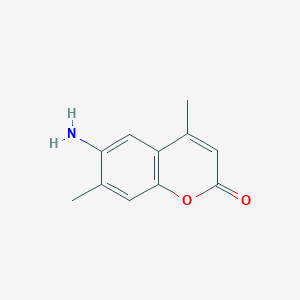

6-Amino-4,7-dimethyl-2H-chromen-2-on

Übersicht

Beschreibung

6-amino-4,7-dimethyl-2H-chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its yellow crystalline form, which is insoluble in water but soluble in organic solvents such as alcohol and ether . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .

Wissenschaftliche Forschungsanwendungen

6-amino-4,7-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Wirkmechanismus

Target of Action

It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, it can be inferred that the compound may interact with a variety of targets depending on the specific biological activity being exhibited.

Mode of Action

The mode of action of coumarin derivatives is often associated with their ability to interact with various enzymes and proteins, thereby altering their function .

Biochemical Pathways

Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.

Result of Action

Coumarin derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

6-amino-4,7-dimethyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . Additionally, 6-amino-4,7-dimethyl-2H-chromen-2-one can bind to proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

6-amino-4,7-dimethyl-2H-chromen-2-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 6-amino-4,7-dimethyl-2H-chromen-2-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of 6-amino-4,7-dimethyl-2H-chromen-2-one involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, 6-amino-4,7-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-amino-4,7-dimethyl-2H-chromen-2-one can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-amino-4,7-dimethyl-2H-chromen-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-amino-4,7-dimethyl-2H-chromen-2-one has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-amino-4,7-dimethyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

6-amino-4,7-dimethyl-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 6-amino-4,7-dimethyl-2H-chromen-2-one, leading to the formation of metabolites that are excreted through urine . These metabolic pathways are essential for regulating the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 6-amino-4,7-dimethyl-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, 6-amino-4,7-dimethyl-2H-chromen-2-one can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of 6-amino-4,7-dimethyl-2H-chromen-2-one is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 6-amino-4,7-dimethyl-2H-chromen-2-one has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common method involves the Pechmann condensation reaction, which is a straightforward method for preparing substituted chromen-2-ones . This reaction typically involves the use of strong acids or bases, elevated temperatures, and prolonged reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method is efficient and yields a high purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-4,7-dimethyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the chromen-2-one structure.

Substitution: Substitution reactions, particularly at the amino group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve elevated temperatures and prolonged reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones and their derivatives, which have significant biological and pharmaceutical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-amino-4-methylcoumarin: Used as a fluorescent labeling reagent and in enzyme assays.

4-methyl-2H-chromen-2-one: Commonly used in the synthesis of various coumarin derivatives.

6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Used in the Pechmann condensation reaction.

Uniqueness

6-amino-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its amino group at the 6-position and methyl groups at the 4 and 7 positions make it a valuable compound for various applications in scientific research and industry.

Biologische Aktivität

6-Amino-4,7-dimethyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its chromenone structure, exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with 6-amino-4,7-dimethyl-2H-chromen-2-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6-amino-4,7-dimethyl-2H-chromen-2-one is with a molecular weight of approximately 189.21 g/mol. The compound features an amino group at the 6-position and two methyl groups at the 4 and 7 positions of the chromenone ring.

Anticancer Properties

Several studies have investigated the anticancer potential of 6-amino-4,7-dimethyl-2H-chromen-2-one. Notably, it has shown inhibitory effects on various cancer cell lines:

In these studies, the compound demonstrated significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These findings suggest that 6-amino-4,7-dimethyl-2H-chromen-2-one could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. In vitro assays revealed that it can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

This inhibition suggests that the compound may help in managing cognitive decline associated with neurodegenerative disorders.

The biological activity of 6-amino-4,7-dimethyl-2H-chromen-2-one is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through mitochondrial pathways.

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties that protect cells from oxidative stress.

Study on Anticancer Activity

A study published in Molecules assessed the anticancer activity of various coumarin derivatives, including 6-amino-4,7-dimethyl-2H-chromen-2-one. The results indicated that this compound significantly inhibited cell proliferation in gastric and colon carcinoma cell lines through apoptosis induction mechanisms .

Study on Antimicrobial Efficacy

Research conducted on the antimicrobial properties highlighted that 6-amino-4,7-dimethyl-2H-chromen-2-one exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This study emphasized the potential for developing new antibiotics based on this compound.

Eigenschaften

IUPAC Name |

6-amino-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSDRMNBNQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353694 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29001-25-0 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.